Fmoc-Lys (biotin-PEG4)-OH

Übersicht

Beschreibung

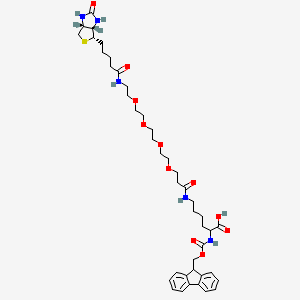

Fmoc-Lys (biotin-PEG4)-OH is a compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a biotin moiety, and a polyethylene glycol (PEG) linker. This compound is widely used in peptide synthesis, bioconjugation, and molecular biology due to its unique properties that facilitate the attachment of biotin to peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys (biotin-PEG4)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. The biotin moiety is then attached to the lysine side chain through a PEG4 linker. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and HPLC, are employed to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Lys (biotin-PEG4)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of amide bonds with other amino acids or peptides using coupling reagents.

Biotinylation: Attachment of the biotin moiety to proteins or other molecules through the PEG4 linker.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Biotinylation: Biotin-N-hydroxysuccinimide (NHS) ester in DMF or aqueous buffer.

Major Products Formed

Deprotected Lysine: Lysine with the Fmoc group removed.

Peptide Conjugates: Peptides or proteins with biotin attached through the PEG4 linker.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Fmoc-Lys (biotin-PEG4)-OH serves as a building block in solid-phase peptide synthesis. Its incorporation into peptides enhances their solubility and stability, which is particularly beneficial for hydrophobic peptides.

-

Molecular Biology

- The compound is widely used for labeling proteins and peptides, facilitating various biochemical applications such as:

- Detection : Biotinylated proteins can be immobilized on streptavidin-coated surfaces to enhance detection sensitivity in assays like ELISA.

- Purification : Biotinylated molecules can be easily purified using streptavidin affinity chromatography.

- The compound is widely used for labeling proteins and peptides, facilitating various biochemical applications such as:

-

Drug Development

- In the context of Proteolysis Targeting Chimeras (PROTACs) , this compound acts as a linker connecting two different ligands—one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This strategy exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug development.

Case Study 1: Bioconjugate Peptides

In research exploring branched oncolytic peptides, this compound was utilized in the initial coupling step to synthesize biotin-conjugated peptides. These peptides exhibited reduced adhesion and migration of pancreatic cancer cells in vitro, indicating potential tumor-specific cytotoxicity. The study underscored the effectiveness of biotinylated compounds in targeting specific cellular interactions.

Case Study 2: Diagnostic Applications

Another study investigated the use of this compound in diagnostic assays. Biotinylated proteins were successfully immobilized on streptavidin-coated surfaces, significantly enhancing the sensitivity of detection methods in ELISA formats. Results revealed that biotinylation improved assay performance compared to non-biotinylated counterparts.

Wirkmechanismus

The primary mechanism of action of Fmoc-Lys (biotin-PEG4)-OH involves the biotin-streptavidin interaction. Biotin has a high affinity for streptavidin, allowing for the strong and specific binding of biotinylated molecules to streptavidin-coated surfaces. This interaction is utilized in various applications, including the immobilization of biotinylated molecules for detection, purification, and targeting purposes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG4-Hydrazide: A compound that combines biotin with a PEG4 linker and a hydrazide group, used for bioconjugation and labeling.

Fmoc-Lys (biotin)-OH: Similar to Fmoc-Lys (biotin-PEG4)-OH but without the PEG4 linker, resulting in a shorter and less flexible biotinylation reagent.

Uniqueness

This compound is unique due to the presence of the PEG4 linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful for labeling large proteins or complex biomolecules where spatial constraints are a concern.

Biologische Aktivität

Fmoc-Lys (biotin-PEG4)-OH is a compound that plays a crucial role in bioconjugation and molecular biology applications. This article delves into its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of several key components:

- Fmoc group : A protecting group for the amine.

- Lysine : An amino acid that serves as a building block for peptides.

- Biotin : A vitamin that has a strong affinity for streptavidin, facilitating detection and purification.

- PEG4 linker : A polyethylene glycol chain that enhances solubility and flexibility.

Molecular Formula : C42H59N5O11S

Molecular Weight : 842.0 g/mol

CAS Number : 1334172-64-3

Purity : >98% .

The primary mechanism of this compound involves its ability to facilitate the biotinylation of peptides and proteins. The biotin moiety binds with high affinity to streptavidin, enabling specific detection and purification of biotinylated molecules. This interaction is pivotal for various experimental setups, including:

- Protein-protein interaction studies

- Diagnostic assays , such as enzyme-linked immunosorbent assays (ELISA)

- Targeting biomolecules for therapeutic purposes

The stable amide bond formed between the carboxylic group of this compound and primary amines allows for effective conjugation .

Applications

This compound is utilized across multiple fields, including:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis.

- Molecular Biology : Used for labeling proteins and peptides for various biochemical applications.

- Drug Development : Acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, enabling targeted protein degradation .

Case Study 1: Bioconjugate Peptides

In a study involving branched oncolytic peptides, this compound was used in the initial coupling step to synthesize biotin-conjugated peptides. These peptides demonstrated reduced adhesion and migration of pancreatic cancer cells in vitro, showcasing potential tumor-specific cytotoxicity . The study highlighted the effectiveness of biotinylated compounds in targeting specific cellular interactions.

Case Study 2: Diagnostic Applications

Another research explored the use of this compound in diagnostic assays. Biotinylated proteins were successfully immobilized on streptavidin-coated surfaces, enhancing the sensitivity of detection methods in ELISA formats. The results indicated that biotinylation significantly improved assay performance compared to non-biotinylated counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Biotin-PEG4-Hydrazide | Combines biotin with PEG4 linker and hydrazide | Specific labeling applications |

| Fmoc-Lys (biotin)-OH | Similar but lacks PEG4 | Less flexible; may perform poorly in constrained environments |

| Fmoc-Lys-(dPEG®4-biotin)-OH | Integrates dPEG® linker | Different solubility and stability properties |

The PEG4 linker in this compound provides enhanced flexibility, making it advantageous for labeling larger proteins or complex biomolecules where spatial constraints could impede effective interactions .

Eigenschaften

IUPAC Name |

6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYHBAKBBQCIDX-OITDVHEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.